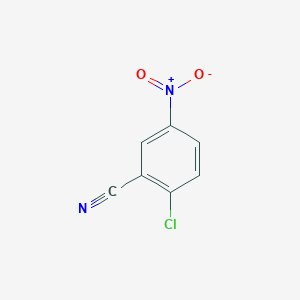

2-Chloro-5-nitrobenzonitrile

Vue d'ensemble

Description

2-Chloro-5-nitrobenzonitrile (CAS: 16588-02-6) is a halogenated aromatic nitrile with the molecular formula C₇H₃ClN₂O₂ and a molar mass of 182.56 g/mol . It is synthesized via nitration of o-chlorobenzonitrile under controlled conditions using nitric acid and sulfuric acid, achieving a purity of 97.95% . Key physical properties include a melting point of 105–107°C, a boiling point of 122°C at 0.6 mmHg, and a density of 1.6133 g/cm³ . The compound is primarily used as an intermediate in the synthesis of dyes, such as Disperse Red S-FL, owing to its reactive nitrile and nitro groups, which facilitate nucleophilic substitution and coupling reactions .

Méthodes De Préparation

Synthesis from 2-Chloro-5-nitrobenzoic Acid

The conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzonitrile represents a foundational method for obtaining this compound. This process typically employs dehydrating agents to facilitate the transformation of the carboxylic acid group (-COOH) into a nitrile (-CN).

Reaction Mechanism and Reagent Selection

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are widely used as dehydrating agents due to their ability to generate reactive intermediates. The reaction proceeds via the formation of an acyl chloride, which subsequently undergoes nucleophilic displacement with a cyanide source . For instance, POCl₃ reacts with 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitrobenzoyl chloride, which is then treated with ammonium cyanide or copper(I) cyanide to yield the nitrile .

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

-

Temperature : Elevated temperatures (80–90°C) enhance reaction kinetics but risk decomposition.

-

Solvent : Polar aprotic solvents like nitrobenzene or chlorobenzene improve reagent solubility and minimize side reactions .

-

Catalyst : Tertiary amines (e.g., triethylamine) mitigate HCl byproduct accumulation, driving the reaction forward .

A representative protocol involves stirring 30 parts of 2-chloro-5-nitrobenzoic acid with 100 parts of POCl₃ at 80–90°C for 15 minutes, achieving a yield of 75–80% . However, this method necessitates stringent purification to remove residual phosphorus species.

Nitration of o-Chlorobenzonitrile

Direct nitration of o-chlorobenzonitrile offers a single-step route to this compound. However, this method grapples with regioselectivity challenges, as competing nitration at the 3- and 5-positions generates undesired byproducts like 3,5-dinitro-o-chlorobenzonitrile .

Controlling Regioselectivity

The nitrating mixture (HNO₃/H₂SO₄) must be carefully modulated to favor para-substitution. Studies indicate that lower temperatures (0–5°C) and diluted nitric acid concentrations reduce dinitro compound formation . Despite these adjustments, yields rarely exceed 60%, with significant losses during chromatographic purification.

Industrial Limitations

The coexistence of 3-nitro isomers complicates large-scale production, as even trace impurities (>2%) alter downstream dye characteristics . Consequently, this method is less favored for high-purity applications.

Comparative Analysis of Synthesis Routes

Emerging Alternatives and Innovations

Recent advancements explore microwave-assisted synthesis to accelerate reaction times and improve selectivity. For example, irradiating 2-chloro-5-nitrobenzoic acid with POCl₃ under microwaves reduces reaction duration from 60 minutes to 10 minutes, albeit with comparable yields . Additionally, flow chemistry systems are being investigated to enhance heat transfer and minimize byproduct formation.

Industrial Applications and Challenges

This compound’s primary use lies in synthesizing disperse dyes for textiles. Its nitro and cyano groups enable conjugation with aromatic amines, producing vibrant hues. However, batch inconsistencies—often traced to residual solvents or isomers—remain a bottleneck. Modern facilities address this via inline NMR monitoring and automated crystallization systems.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom ortho to the nitrile group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia or other nucleophiles under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents.

Major Products:

2-Amino-5-nitrobenzonitrile: Formed from nucleophilic substitution with ammonia.

2-Chloro-5-aminobenzonitrile: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Synthesis of Polyimides

2-Chloro-5-nitrobenzonitrile serves as a precursor in the synthesis of polyimides. For instance, it has been used to produce 2-cyano-4,4'-dinitrodiphenyl ether through a reaction with 4-nitrophenol. This reaction yielded a high conversion rate (98.2%) under controlled conditions (heating to 110°C) using potassium carbonate as a base .

1.2. Preparation of Trifluorobenzoic Acid

The compound can be transformed into 2,3,6-trifluorobenzoic acid, which is valuable for manufacturing insecticides and antibacterial agents. This transformation involves a chlorine/fluorine exchange reaction, demonstrating the compound's utility in synthesizing more complex fluorinated compounds .

Material Science Applications

2.1. Vibrational Spectroscopy Studies

Research has focused on the vibrational spectra of this compound to understand its molecular characteristics better. These studies contribute to the field of material science by providing insights into the thermodynamics and normal coordinate analysis of the compound .

2.2. High-Resolution Screening

The compound has been utilized in high-resolution screening methods to detect specific inhibitors of rat glutathione S-transferase P1, showcasing its application in biochemical research and drug discovery .

Biological Applications

3.1. Antibacterial Agent Development

The derivatives of this compound have been investigated for their potential as antibacterial agents due to their structural similarities with known antibiotic compounds. The synthesis pathways involving this compound are crucial for developing new therapeutic agents against resistant bacterial strains.

Data Table: Summary of Applications

Case Studies and Research Findings

Several studies have demonstrated the versatility of this compound in various chemical reactions:

- Polyimide Synthesis : A study reported the successful synthesis of polyimides from this compound, emphasizing its importance as a building block for high-performance polymers .

- Antibacterial Research : Research findings indicate that modifications of this compound could lead to new classes of antibacterial agents, highlighting its potential in combating antibiotic resistance.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitrobenzonitrile involves its interaction with specific enzymes and proteins. For example, it effectively conjugates with rat glutathione S-transferase isoenzymes, making it a model substrate in GST research . The nitro group and the nitrile group play crucial roles in its reactivity and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-5-nitrobenzonitrile with five structurally related compounds, focusing on substituent positions, functional groups, and applications:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Key Functional Groups | Melting Point (°C) | Applications/Reactivity | Hazard Codes |

|---|---|---|---|---|---|---|---|---|

| This compound | 16588-02-6 | C₇H₃ClN₂O₂ | 182.56 | 2-Cl, 5-NO₂ | Nitrile, Nitro | 105–107 | Dye intermediate | R20/21/22, R36/37/38 |

| 2-Chloro-5-methylbenzonitrile | 4387-32-0 | C₈H₆ClN | 151.59 | 2-Cl, 5-CH₃ | Nitrile, Methyl | N/A | Organic synthesis | Not specified |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | C₈H₃ClF₃N | 205.56 | 2-Cl, 5-CF₃ | Nitrile, Trifluoromethyl | N/A | Fluorinated materials | R51/53 (Aquatic toxicity) |

| 2-Chloro-4-methyl-5-nitrobenzonitrile | 200265-68-5 | C₈H₅ClN₂O₂ | 196.59 | 2-Cl, 4-CH₃, 5-NO₂ | Nitrile, Nitro, Methyl | N/A | Research intermediate | Not specified |

| 4-Chloro-3-nitrobenzonitrile | 34662-32-3 | C₇H₃ClN₂O₂ | 182.56 | 4-Cl, 3-NO₂ | Nitrile, Nitro | N/A | Pharmaceutical intermediates | Not specified |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.57 | 2-Cl, 5-NO₂ | Carboxylic acid, Nitro | 215–217 | Agrochemicals | Not specified |

Key Differences and Reactivity Insights:

Functional Group Influence :

- Nitrile vs. Carboxylic Acid : While this compound undergoes nucleophilic substitution at the nitrile group (e.g., vinylation via Pd catalysis ), 2-Chloro-5-nitrobenzoic acid (carboxylic acid derivative) participates in acid-base reactions and esterification .

- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., 2-Chloro-5-methylbenzonitrile) .

Steric Effects: The methyl group in 2-Chloro-4-methyl-5-nitrobenzonitrile introduces steric hindrance, which may slow down reactions compared to the unsubstituted parent compound .

Hazard Profiles :

- This compound is classified as harmful upon inhalation, skin contact, or ingestion (R20/21/22) and irritating to eyes/respiratory system (R36/37/38) .

- The trifluoromethyl analog (2-Chloro-5-(trifluoromethyl)benzonitrile) poses environmental risks (R51/53) due to its persistence and toxicity to aquatic life .

Synthetic Utility :

Activité Biologique

2-Chloro-5-nitrobenzonitrile (CAS Number: 16588-02-6) is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 182.56 g/mol. It features a benzene ring substituted with a chlorine atom and a nitro group, which are crucial for its biological interactions. The compound has a melting point of 107 °C and a boiling point of 122 °C .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function.

- Pharmaceutical Applications : It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory drugs. The presence of both the nitro and chloro groups enhances its reactivity and interaction with biological targets.

- Agrochemical Potential : The compound is also explored for its use in developing agrochemicals, particularly insecticides due to its ability to affect pest biology at the molecular level .

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, yielding the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that modifications to the compound's structure could enhance its efficacy against resistant strains.

Synthesis of Derivatives

In another study, this compound was used as a precursor to synthesize polyimides with improved thermal stability. The reaction conditions were optimized to achieve high yields (up to 98.2%) in the production of these polymers, demonstrating the compound's versatility in synthetic applications .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites such as enzymes and receptors involved in disease processes. This characteristic is particularly relevant in drug design where specificity and potency are critical.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | 0.91 | Methyl substitution; different chloro position |

| 4-Amino-3-chloro-5-nitrobenzonitrile | 1456531-72-8 | 0.87 | Different amino position; varied activity |

| 4-Nitroaniline | 100-01-6 | 0.85 | Lacks chloro substitution; simpler structure |

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-nitrobenzonitrile, and how do reaction conditions influence yield and selectivity?

- Methodology : The synthesis of nitro-substituted benzonitriles often involves halogenation and nitration steps. For example, analogous compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride are synthesized using thionyl chloride (SOCl₂) or oxalyl dichloride with N-methylacetamide or DMF as catalysts in solvents like dichloromethane or benzene. Reaction temperature (0–50°C) and duration (1–12 hours) significantly impact product distribution. Lower temperatures (0–20°C) favor reduced side reactions, while prolonged heating may degrade sensitive functional groups .

- Key Data :

| Reagent System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ + NMA | Benzene | Reflux | ~75 |

| Oxalyl Cl₂ + DMF | DCM | 50 | ~68 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze / spectra for characteristic shifts: nitro groups deshield aromatic protons (δ ~8.5–9.0 ppm), while the nitrile group (C≡N) appears as a sharp singlet in NMR (δ ~115 ppm).

- IR : Confirm nitrile (C≡N) stretching at ~2230 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1530/1350 cm⁻¹.

- MS : Molecular ion peak at m/z 182.55 (C₇H₃ClN₂O₂) with fragmentation patterns matching Cl and NO₂ loss .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, fume hood), avoid water contact (risk of HCN release), and store in airtight containers away from heat. Toxicity studies indicate moderate environmental persistence; disposal must comply with EPA guidelines (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group for nucleophilic substitution).

- Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Nitro groups may form hydrogen bonds with active-site residues, while the nitrile enhances lipophilicity for membrane penetration .

Q. How do solvent effects and substituent positioning influence NMR spectral discrepancies in nitrobenzonitrile derivatives?

- Methodology : Compare NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents. Polar solvents stabilize nitro group resonance, causing upfield shifts (~0.3 ppm). Substituent ortho to Cl (e.g., nitro at C5) induces steric hindrance, altering coupling constants (e.g., ) .

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how can SHELX refine twinned data?

- Methodology : Twinning due to planar nitro groups complicates intensity integration. Use SHELXL for twin-law refinement (e.g., BASF parameter adjustment) and ORTEP-3 for visualizing anisotropic displacement parameters. High-resolution data (<1.0 Å) improves R-factor convergence (<0.05) .

Q. How can regioselective functionalization (e.g., Suzuki coupling) be achieved on this compound?

- Methodology : Activate the chloro substituent via Pd-catalyzed cross-coupling. Optimize conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ in DMF/H₂O

- Temp.: 80°C for 12 hours

Selectivity for Cl over NO₂ is ensured by milder conditions avoiding nitro reduction .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the melting point of this compound (e.g., 120°C vs. 128°C)?

- Methodology :

Verify purity via HPLC (≥99% by area).

Use differential scanning calorimetry (DSC) at 10°C/min under N₂. Impurities (e.g., residual solvents) depress melting points.

Cross-reference with NIST data (CAS 2516-96-3) for validated thermal properties .

Propriétés

IUPAC Name |

2-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGILLTVEEBNDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937137 | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-02-6 | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.